4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride
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Overview
Description
GSK 690 (Hydrochloride) is a reversible inhibitor of lysine-specific demethylase 1 (LSD1), with a dissociation constant (Kd) value of 9 nM and an inhibitory concentration (IC50) of 37 nM . This compound is primarily used in scientific research for its ability to modulate epigenetic mechanisms by inhibiting LSD1, which plays a crucial role in gene expression regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK 690 (Hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: This involves the synthesis of a central scaffold, often through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired biological activity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield
Industrial Production Methods
Industrial production of GSK 690 (Hydrochloride) follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
GSK 690 (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
GSK 690 (Hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study epigenetic modifications and gene expression regulation.
Biology: Employed in cell culture studies to investigate the role of LSD1 in cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving epigenetic dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic mechanisms
Mechanism of Action
GSK 690 (Hydrochloride) exerts its effects by inhibiting lysine-specific demethylase 1 (LSD1), an enzyme involved in the removal of methyl groups from lysine residues on histone proteins. This inhibition leads to changes in chromatin structure and gene expression. The molecular targets and pathways involved include:
LSD1 Inhibition: Direct binding to the active site of LSD1, preventing its interaction with histone substrates.
Epigenetic Modulation: Alteration of histone methylation patterns, leading to changes in chromatin accessibility and gene transcription
Comparison with Similar Compounds
Similar Compounds
GSK 2879552: Another LSD1 inhibitor with similar biological activity.
ORY-1001: A potent and selective LSD1 inhibitor used in clinical trials for cancer treatment.
SP-2509: An LSD1 inhibitor with a different chemical structure but similar mechanism of action
Uniqueness
GSK 690 (Hydrochloride) is unique due to its high potency and selectivity for LSD1, making it a valuable tool for studying epigenetic regulation. Its reversible inhibition mechanism allows for precise control over LSD1 activity, providing insights into the dynamic nature of epigenetic modifications .
Properties
IUPAC Name |
4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O.ClH/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19;/h2-9,12,15,19,26H,10-11,14,16H2,1H3;1H/t19-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTSJYXXWZFXNJ-FSRHSHDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=N2)OC[C@@H]3CCNC3)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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